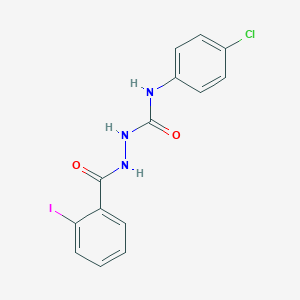![molecular formula C19H28N4O4 B6064106 N-CYCLOHEXYL-N-[3-(CYCLOHEXYLAMINO)-2-METHYL-4,6-DINITROPHENYL]AMINE](/img/structure/B6064106.png)
N-CYCLOHEXYL-N-[3-(CYCLOHEXYLAMINO)-2-METHYL-4,6-DINITROPHENYL]AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-CYCLOHEXYL-N-[3-(CYCLOHEXYLAMINO)-2-METHYL-4,6-DINITROPHENYL]AMINE is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of cyclohexyl groups and nitro groups attached to an aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-N-[3-(CYCLOHEXYLAMINO)-2-METHYL-4,6-DINITROPHENYL]AMINE typically involves multiple steps. One common method is the nitration of an aromatic precursor followed by amination and cyclohexylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process. Subsequent steps may involve the use of reducing agents and catalysts to achieve the desired amination and cyclohexylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems and advanced monitoring techniques can help optimize reaction conditions and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-CYCLOHEXYL-N-[3-(CYCLOHEXYLAMINO)-2-METHYL-4,6-DINITROPHENYL]AMINE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is often used for the reduction of nitro groups.
Substitution: Electrophilic substitution reactions may require the use of halogens, acids, or other electrophiles under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
N-CYCLOHEXYL-N-[3-(CYCLOHEXYLAMINO)-2-METHYL-4,6-DINITROPHENYL]AMINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-CYCLOHEXYL-N-[3-(CYCLOHEXYLAMINO)-2-METHYL-4,6-DINITROPHENYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A simpler amine with similar cyclohexyl groups but lacking the aromatic and nitro functionalities.
N,N-Dimethylcyclohexylamine: Another amine with cyclohexyl groups but different substituents on the nitrogen atom.
Uniqueness
N-CYCLOHEXYL-N-[3-(CYCLOHEXYLAMINO)-2-METHYL-4,6-DINITROPHENYL]AMINE is unique due to its combination of cyclohexyl groups, nitro groups, and an aromatic ring. This structure provides distinct chemical properties and reactivity compared to simpler amines or other aromatic compounds.
Propriétés
IUPAC Name |
1-N,3-N-dicyclohexyl-2-methyl-4,6-dinitrobenzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4/c1-13-18(20-14-8-4-2-5-9-14)16(22(24)25)12-17(23(26)27)19(13)21-15-10-6-3-7-11-15/h12,14-15,20-21H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEHRDLITJZJSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1NC2CCCCC2)[N+](=O)[O-])[N+](=O)[O-])NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methoxy-N-({1-[(4-methoxyphenyl)acetyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6064026.png)
![2-[2-(Difluoromethylsulfonyl)-4-[2-(4-methoxyphenyl)-1,3-oxazol-5-yl]phenyl]-5-(4-methoxyphenyl)-1,3-oxazole](/img/structure/B6064039.png)
![N-(2-methoxyethyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6064047.png)
![2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B6064052.png)
![2-{3-[(1E)-2-[4-(METHYLSULFANYL)PHENYL]ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL](/img/structure/B6064059.png)
![2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(PHENETHYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B6064064.png)
![2-methyl-N-{3-[(2-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B6064081.png)

![4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6064090.png)
![2-{1-(2-ethoxybenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6064097.png)
![1-isopropyl-4-[4-(2-propyn-1-yloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6064110.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B6064117.png)

![N-allyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6064128.png)
